molecular formula C5H7ClF2N2 B2964184 4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride CAS No. 2225136-14-9

4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride

Cat. No.: B2964184
CAS No.: 2225136-14-9
M. Wt: 168.57
InChI Key: BOGMTOHWIVLVJE-UHFFFAOYSA-N
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Description

4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride (CAS: 2225136-14-9) is a fluorinated pyrrolidine derivative with a nitrile functional group. Its molecular formula is C₅H₇ClF₂N₂, and it is commonly used as an intermediate in pharmaceutical and radiopharmaceutical synthesis . The compound’s structure features a pyrrolidine ring substituted with two fluorine atoms at the 4-position and a nitrile group at the 2-position, conferring unique electronic and steric properties. It is employed in coupling reactions to generate bioactive molecules, such as fibroblast activation protein (FAP)-targeted tracers for cancer imaging .

Properties

IUPAC Name

4,4-difluoropyrrolidine-2-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2N2.ClH/c6-5(7)1-4(2-8)9-3-5;/h4,9H,1,3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGMTOHWIVLVJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC1(F)F)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225136-14-9
Record name 4,4-difluoropyrrolidine-2-carbonitrile hydrochloride
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Biological Activity

4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and biological activities. This article reviews its biological activity, mechanisms of action, and applications in research and medicine, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical formula for 4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride is C7H10ClF2N3OC_7H_{10}ClF_2N_3O, with a molecular weight of 225.62 g/mol. Its structure features a pyrrolidine ring with two fluorine substituents at the 4-position and a carbonitrile group at the 2-position, which enhances its reactivity and biological interactions.

The biological activity of 4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The difluoro substitution is believed to enhance binding affinity and specificity, making it a potent inhibitor or modulator of various biological processes.

Key Mechanisms:

  • Enzyme Inhibition : It has been investigated for its role in inhibiting fibroblast activation protein (FAP), which is implicated in cancer progression. Studies have shown that derivatives of this compound exhibit comparable inhibitory potency with IC50 values around 3.2 nM .
  • Protein Binding : The compound's ability to form hydrogen bonds and interact with hydrophobic pockets in proteins suggests potential applications in drug design aimed at targeting specific proteins involved in disease pathways.

Antitumor Properties

Recent studies have highlighted the compound's application in oncology. For instance, the radiolabeled version, 68Ga^{68}Ga-FAPI-04, demonstrated effective tumor uptake in patients with metastasized breast cancer, showing maximum standardized uptake values (SUV) between 7 and 29.9 . This indicates its potential utility as a diagnostic agent in cancer imaging.

Pharmacological Applications

The compound has been explored for various pharmacological applications:

  • Cancer Imaging : Its derivatives are being developed as imaging agents for positron emission tomography (PET) to visualize tumors due to their selective binding properties .
  • Therapeutic Potential : The therapeutic implications include pain management in cancer patients, where a significant reduction in pain medication was observed following treatment with 90Y^{90}Y-labeled FAPI-04 .

Case Studies

  • Patient Study on 68Ga^{68}Ga-FAPI-04 :
    • Objective : Evaluate tumor uptake and clearance.
    • Results : Rapid tumor uptake was observed, with fast clearance via kidneys and low uptake in normal tissues.
    • : Promising for clinical translation in cancer diagnostics .
  • Comparative Study on FAP Inhibition :
    • Objective : Assess the inhibitory potency of different analogs.
    • Results : The difluorinated analog showed superior potency compared to mono-fluorinated versions, emphasizing the importance of the difluoro substitution in enhancing biological activity .

Table 1: Comparison of Biological Activities

CompoundTargetIC50 (nM)Application
4,4-Difluoropyrrolidine-2-carbonitrile hydrochlorideFAP3.2Cancer imaging
68Ga^{68}Ga-FAPI-04Tumor uptakeN/ADiagnostic imaging
Mono-fluorinated analogFAP1000Less effective

Scientific Research Applications

4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride is a chemical compound with applications in various scientific research fields. This compound exists in two forms: (S)-4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride and 1-(2-Aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile hydrochloride .

1-(2-Aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile Hydrochloride

  • Chemical Formula: C6H12ClN3C_6H_{12}ClN_3
  • Molecular Weight: 161.63 g/mol
  • Synonyms: 1448440-51-4, (S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile hydrochloride
  • IUPAC Name: 1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile;hydrochloride
  • CAS Number: 1448440-51-4
  • Appearance: White to yellow solid

Applications in Synthesis
1-(2-Aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile hydrochloride is used in the synthesis of various compounds.

  • Example 16 Synthesis: Synthesis of (S)-N-(2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide .
    • It is used as a reactant in the synthesis of (S)-N-(2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide . In this synthesis, 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is added to a stirred solution of (S)-4,4-difluoro-1-glycylpyrrolidine-2-carbonitrile hydrochloride in DMF (dimethylformamide) .

** (S)-4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride**

  • CAS Number: 869489-04-3
  • Linear Formula: C5H7ClF2N2

Potential Applications:

  • Materials science: Additive Manufacturing & 3D Printing
  • Battery & Supercapacitor Materials
  • Catalysis
  • Dental Materials
  • Electronics Materials
  • Fuel Cell

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include enantiomers, fluorinated/methylated pyrrolidines, and derivatives with modified substituents. Key comparisons are summarized below:

Table 1: Comparison of 4,4-Difluoropyrrolidine-2-carbonitrile Hydrochloride with Similar Compounds
Compound Name CAS Number Molecular Formula Similarity Score* Key Features Applications
(S)-4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride 869489-04-3 C₅H₇ClF₂N₂ 0.90 (S)-enantiomer; identical substituents Intermediate in chiral drug synthesis
(2R,4S)-4-Fluoro-2-methylpyrrolidine hydrochloride 2300174-87-0 C₆H₁₂ClF₂N 0.81 Methyl group at 2-position; single fluorine at 4-position Building block for peptidomimetics
2-Pyrrolidinecarbonitrile hydrochloride 1199773-80-2 C₅H₈ClN₂ N/A Non-fluorinated pyrrolidine; nitrile at 2-position Synthesis of neurotransmitters and agrochemicals
(S)-1-(2-Aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile hydrochloride 1448440-51-4 C₇H₁₀ClF₂N₃O N/A Glycine-modified derivative; enhanced reactivity for bioconjugation Radiolabeling and biotinylation probes

*Similarity scores based on structural and functional group alignment (0–1 scale) .

Key Differences and Implications

Fluorination vs. Methylation :

  • The difluoro substitution in 4,4-difluoropyrrolidine-2-carbonitrile hydrochloride enhances electronegativity and metabolic stability compared to methylated analogs like (2R,4S)-4-fluoro-2-methylpyrrolidine hydrochloride. This makes the former preferable in drug candidates requiring prolonged bioavailability .
  • Methylated derivatives exhibit reduced steric hindrance, facilitating easier ring functionalization .

Enantiomeric Specificity :

  • The (S)-enantiomer (CAS: 869489-04-3) shows a 0.90 similarity to the parent compound but is critical for chiral drug synthesis. For example, it is used in FAP-targeted tracers where stereochemistry affects tumor binding affinity .

Nitrile Group Utility: The nitrile group enables click chemistry and nucleophilic substitution reactions, distinguishing it from non-cyano analogs like 4-methylmorpholine-2-carbonitrile (CAS: 1196152-74-5) .

Derivative Reactivity: The glycine-modified derivative (CAS: 1448440-51-4) includes an aminoacetyl group, allowing conjugation with chelators (e.g., DOTA) for radiopharmaceuticals like ⁶⁸Ga-labeled tracers .

Q & A

Q. How can researchers integrate this compound into a broader theoretical framework for drug discovery?

  • Methodological Answer : Link its physicochemical properties (logP, pKa) to QSAR models predicting blood-brain barrier permeability. Use fragment-based drug design (FBDD) to map interactions with target proteins (e.g., CYP450 isoforms). Validate via in vivo pharmacokinetics (AUC, Cₘₐₓ) and comparative metabolomics .

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